molecular formula C29H30N2O6 B557392 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid CAS No. 174132-31-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

Cat. No.: B557392
CAS No.: 174132-31-1
M. Wt: 502,57 g/mole
InChI Key: KVUAOWDVYMUKPE-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

    Boc Protection: The phenyl group is protected using the Boc group. This step involves reacting the compound with Boc anhydride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HBTU or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid.

    Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF.

    Boc Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling Reagents: HBTU, DCC, or EDC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used extensively in solid-phase peptide synthesis (SPPS). It allows for the stepwise construction of peptides by sequentially adding amino acids.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for various diseases.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.

Mechanism of Action

The compound acts as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and phenyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps reveal the reactive groups, allowing for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the Boc protecting group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid: Similar structure but lacks the Boc protection on the phenyl group.

Uniqueness

The presence of both Fmoc and Boc protecting groups makes (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid unique. This dual protection allows for selective deprotection and coupling reactions, providing greater control and flexibility in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAOWDVYMUKPE-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938472
Record name 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174132-31-1
Record name 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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